Dehydrodiconiferyl Alcohol: A Technical Guide for Researchers
Dehydrodiconiferyl Alcohol: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Natural Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrodiconiferyl alcohol (DHCA), a lignan (B3055560) found in various plant species, is emerging as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological activities. Notably, DHCA has demonstrated potential as an estrogen receptor agonist and an anti-inflammatory agent through the modulation of the NF-κB signaling pathway. This document synthesizes the current scientific knowledge, presenting quantitative data in structured tables, detailing experimental protocols from seminal studies, and visualizing key signaling pathways to facilitate a deeper understanding and further investigation of this compound.
Chemical Structure and Identification
Dehydrodiconiferyl alcohol is a complex phenylpropanoid dimer. Its core structure consists of a dihydrobenzofuran ring system derived from the oxidative coupling of two coniferyl alcohol units.
Chemical Structure:
Image Source: PubChem CID 5372367
Table 1: Chemical Identifiers for Dehydrodiconiferyl Alcohol
| Identifier | Value |
| IUPAC Name | 4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol[1] |
| CAS Number | 4263-87-0[1] |
| Molecular Formula | C₂₀H₂₂O₆[1] |
| SMILES | COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO[1] |
Physicochemical Properties
The physicochemical properties of dehydrodiconiferyl alcohol are crucial for its handling, formulation, and interpretation of biological data.
Table 2: Physicochemical Properties of Dehydrodiconiferyl Alcohol
| Property | Value | Source |
| Molecular Weight | 358.39 g/mol | [2] |
| Melting Point | 161-162 °C | [2] |
| Boiling Point | 562 °C at 760 mmHg | [2] |
| Solubility | Soluble in DMSO and ethanol; slightly soluble in water.[3] | - |
| Predicted pKa | 9.80 ± 0.35 | [4] |
| LogP | 2.62450 | [2] |
Spectroscopic Data
The structural elucidation of dehydrodiconiferyl alcohol is supported by various spectroscopic techniques.
Table 3: Spectroscopic Data for Dehydrodiconiferyl Alcohol
| Technique | Data Highlights |
| ¹H NMR | Characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons of the dihydrobenzofuran ring and the propenyl side chain. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the aromatic rings, methoxy groups, the dihydrobenzofuran core, and the side chain. |
| Mass Spectrometry (MS) | The molecular ion peak is observed, and fragmentation patterns are consistent with the proposed structure, often showing cleavage of the side chain.[1] |
| Infrared (IR) Spectroscopy | Absorption bands indicative of hydroxyl (-OH), aromatic (C=C), and ether (C-O) functional groups. |
Note: For detailed peak assignments, refer to specialized spectroscopic databases and the primary literature.
Biological Activities and Signaling Pathways
Dehydrodiconiferyl alcohol exhibits significant biological activities, primarily as an estrogen receptor agonist and an inhibitor of the NF-κB signaling pathway. These activities underpin its potential therapeutic applications in bone health and inflammation.
Estrogenic Activity and Promotion of Osteoblastogenesis
Dehydrodiconiferyl alcohol has been identified as an estrogen receptor agonist, promoting bone morphogenetic protein 2 (BMP-2)-induced osteoblastogenesis.[4][5] This suggests its potential as a therapeutic agent for conditions like osteoporosis.
The proposed signaling pathway involves the activation of estrogen receptors (ERα and ERβ), which in turn enhances the BMP-2 signaling cascade. This leads to the activation of Smad1/5/9 and AMPK, ultimately upregulating the expression of key osteoblastogenic genes such as alkaline phosphatase (ALP), osteocalcin, and osteoprotegerin (OPG).[5]
Caption: Signaling pathway of DHCA in promoting osteoblastogenesis.
Anti-inflammatory Activity via NF-κB Pathway Inactivation
Dehydrodiconiferyl alcohol has been shown to accelerate wound healing by exerting anti-inflammatory effects through the inactivation of the NF-κB pathway in macrophages.[1][6]
In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκBα protein is phosphorylated and degraded, allowing the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes. Dehydrodiconiferyl alcohol upregulates the expression of phosphorylated IκBα (p-IκBα), which prevents the nuclear translocation of NF-κB, thereby suppressing the inflammatory response.[6]
Caption: DHCA-mediated inactivation of the NF-κB pathway.
Experimental Protocols
The following are summaries of key experimental protocols that have been used to elucidate the biological activities of dehydrodiconiferyl alcohol. For full details, including reagent concentrations and specific instrumentation, it is imperative to consult the original publications.
BMP-2-Induced Osteoblastogenesis Assay
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Cell Line: MC3T3-E1 pre-osteoblastic cells.
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Treatment: Cells are cultured in the presence of BMP-2 with or without varying concentrations of dehydrodiconiferyl alcohol.
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Alkaline Phosphatase (ALP) Activity Assay: After a defined incubation period, cells are lysed, and ALP activity is measured using a colorimetric assay with p-nitrophenyl phosphate (B84403) as a substrate. The absorbance is read at 405 nm.
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Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the treated cells, and cDNA is synthesized. The expression levels of osteoblastogenic marker genes (e.g., ALP, osteocalcin, OPG, RUNX2) are quantified by real-time quantitative polymerase chain reaction (RT-qPCR) using specific primers.
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Western Blot Analysis: Cell lysates are subjected to SDS-PAGE, and proteins are transferred to a membrane. The membrane is probed with primary antibodies against key signaling proteins (e.g., p-Smad1/5/9, p-AMPK) and corresponding total proteins, followed by incubation with secondary antibodies and visualization.
Caption: Experimental workflow for osteoblastogenesis assay.
In Vivo Wound Healing and In Vitro Anti-inflammatory Assays
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In Vivo Full-Thickness Scalp Wound Model:
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Animal Model: Mice are anesthetized, and a full-thickness wound is created on the scalp.
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Treatment: Dehydrodiconiferyl alcohol is topically applied to the wound.
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Analysis: Wound closure is monitored and photographed daily. At specific time points, tissue samples are collected for histopathological examination (H&E and Masson's trichrome staining) and immunofluorescence analysis of inflammatory markers.
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In Vitro Anti-inflammatory Assay in Macrophages:
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Cell Line: RAW 264.7 macrophage cells.
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Treatment: Cells are pre-treated with dehydrodiconiferyl alcohol and then stimulated with lipopolysaccharide (LPS).
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Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.
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Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., IL-1β) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
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Western Blot Analysis: The expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., p-IκBα, p65) are analyzed.
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Immunofluorescence Assay: The nuclear translocation of NF-κB p65 is visualized by immunofluorescence staining and microscopy.
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Caption: Workflow for wound healing and anti-inflammatory assays.
Stereoisomerism
Dehydrodiconiferyl alcohol possesses chiral centers, leading to the existence of different stereoisomers, such as the (+)-(2S,3R) and (-)-(2R,3S) forms.[7] The specific stereochemistry can significantly influence biological activity. While much of the reported research does not specify the isomeric form used, it is an important consideration for future studies. Comparative analyses of the biological activities of different stereoisomers are needed to fully understand their structure-activity relationships.
Conclusion and Future Directions
Dehydrodiconiferyl alcohol is a natural product with well-defined chemical properties and promising biological activities. Its roles as an estrogen receptor agonist and an NF-κB pathway inhibitor highlight its potential for development as a therapeutic agent for bone disorders and inflammatory conditions. This technical guide provides a solid foundation for researchers by consolidating key information on its chemistry, properties, and biological functions.
Future research should focus on:
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Elucidating the detailed molecular mechanisms of action, including the identification of direct binding partners.
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Conducting comprehensive structure-activity relationship studies, particularly comparing the efficacy of different stereoisomers.
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Performing further preclinical and clinical studies to evaluate its therapeutic potential in relevant disease models.
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Developing optimized formulations to enhance its bioavailability and therapeutic efficacy.
By providing this in-depth technical overview, we aim to stimulate further research into this fascinating and potentially valuable natural compound.
References
- 1. Dehydrodiconiferyl alcohol from Silybum marianum (L.) Gaertn accelerates wound healing via inactivating NF-κB pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydrodiconiferyl alcohol | CAS#:4263-87-0 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. Dihydrodehydroconiferyl alcohol, (7R,8S)-(-)- | 126253-41-6 | Benchchem [benchchem.com]
- 5. Dehydrodiconiferyl alcohol promotes BMP-2-induced osteoblastogenesis through its agonistic effects on estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+)-Dehydrodiconiferyl Alcohol | C20H22O6 | CID 11824478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
